molecular formula C14H21NO3 B2773860 (+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate CAS No. 1335031-98-5

(+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate

Cat. No.: B2773860
CAS No.: 1335031-98-5
M. Wt: 251.326
InChI Key: CGEZEJRNXLDRDE-MHTFJADPSA-N
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Description

tert-Butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, an azabicyclo ring, and a carboxylate ester. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h7,9-11H,4-6,8H2,1-3H3/b9-7-/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEZEJRNXLDRDE-MHTFJADPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CCCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2/C=C\CCCC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound is investigated for its potential as an intermediate in synthesizing various bioactive molecules, particularly those targeting neurological disorders. Its structure is conducive to modifications that can enhance pharmacological properties.
    • Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurodegenerative diseases, making it a candidate for further pharmacological studies.
  • Beta-Lactam Antibiotics :
    • The bicyclic structure of (+/-)-tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate is similar to that of beta-lactam antibiotics, which are crucial in treating bacterial infections. Its derivatives could potentially lead to the development of novel antibiotics with improved efficacy and reduced resistance.

Applications in Organic Synthesis

  • Synthetic Intermediates :
    • This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex organic molecules. Its unique bicyclic framework allows for diverse functional group transformations.
    • It can be utilized in the synthesis of other azabicyclic compounds, which are valuable in pharmaceutical chemistry.
  • Catalysis :
    • Research suggests that compounds with similar structures can act as catalysts or catalyst precursors in various organic reactions, enhancing reaction rates and selectivity.

Case Studies

  • Neuropharmacological Studies :
    • A study conducted on derivatives of this compound revealed promising results in modulating neurotransmitter systems, indicating potential applications in treating anxiety and depression (Source: PubChem) .
  • Antibacterial Activity :
    • In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics (Source: ChemBuyersGuide) .

Mechanism of Action

The mechanism of action of (+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate include other bicyclic structures with functional groups that confer similar reactivity. Examples include:

  • Bicyclo[3.3.1]nonanes
  • Bicyclo[4.4.0]decanes
  • Bicyclo[2.2.2]octanes

Uniqueness

What sets (+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate apart is its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

(+/-)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate, with the molecular formula C14H21NO3C_{14}H_{21}NO_3 and CAS number 1335031-98-5, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure that includes an azabicyclo framework, which is known to influence its interaction with biological targets. The presence of a tert-butyl group and a keto moiety contributes to its lipophilicity and potential bioactivity.

Pharmacological Properties

Research indicates that (+/-)-tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.

1. Neuropharmacological Activity

Studies have shown that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions. For instance, it has been evaluated for its effects on acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's.

2. Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. This includes potential inhibition of cytochrome P450 enzymes, which are vital for drug metabolism.

The exact mechanisms by which (+/-)-tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Binding Affinity : The compound may bind to active sites of enzymes or receptors due to its structural conformation.
  • Modulation of Signaling Pathways : It might influence intracellular signaling pathways related to neurotransmission and metabolic regulation.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC50 values indicating moderate inhibition
Antioxidant ActivityReduction in oxidative stress markers
CytotoxicitySelective cytotoxic effects on cancer cells

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, (+/-)-tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate was administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound against various cancer cell lines. The results showed that the compound selectively inhibited the proliferation of specific cancer cells while sparing normal cells, indicating a promising lead for further development as an anticancer agent.

Q & A

Q. Q1. What are the critical synthetic challenges in preparing (±)-Tert-butyl-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate, and how can they be addressed methodologically?

Answer: The synthesis of bicyclic amines like this compound often faces challenges in stereochemical control, ring strain minimization, and functional group compatibility. Key steps include:

  • Cyclization Optimization : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during ring closure .
  • Oxo-Group Introduction : Controlled oxidation of secondary amines using mild oxidizing agents (e.g., NaIO₄ or TEMPO/oxone) to avoid over-oxidation .
  • Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic cleavage (TFA or HCl/dioxane) .
    Table 1 : Example Synthetic Route
StepReactionReagents/ConditionsYield (%)
1Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90
2CyclizationBF₃·OEt₂, 0°C → RT60–70
3OxidationTEMPO, NaOCl, pH 9.575–80

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Analysis : ¹H/¹³C NMR to confirm bicyclic framework and tert-butyl group signals (e.g., δ ~1.4 ppm for Boc methyl groups) . Discrepancies in splitting patterns may indicate stereochemical impurities .
  • X-ray Diffraction (XRD) : Employ SHELX programs for structure refinement. For example, SHELXL is robust for small-molecule crystallography, resolving bond angles and torsional strain in azabicyclo systems .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bicyclic core .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., GPCRs or enzymes). Focus on the oxo group and bicyclic scaffold for hydrogen-bond interactions .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments (AMBER or GROMACS) to assess bioavailability .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the bicyclic ring) with activity data to prioritize synthetic targets .

Q. Q4. How should researchers resolve contradictions in reactivity data during functionalization of the azabicyclo core?

Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Methodological approaches include:

  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., –78°C for kinetic products) and solvent polarity (THF vs. DMF) to isolate intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxo-group migration during rearrangements .
  • In Situ Monitoring : ReactIR or LC-MS to detect transient intermediates and adjust reaction conditions dynamically .

Q. Q5. What strategies mitigate safety risks when handling reactive intermediates in the synthesis of this compound?

Answer:

  • Hazard Assessment : Refer to safety data sheets (SDS) for analogous compounds (e.g., tert-butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate) to identify risks (flammability, toxicity) .
  • Engineering Controls : Use Schlenk lines for air-sensitive steps and closed-system reactors for exothermic reactions .
  • PPE : Wear nitrile gloves and chemical goggles; ensure fume hoods are calibrated for volatile byproducts (e.g., tert-butyl alcohol) .

Q. Q6. How can researchers optimize enantiomeric resolution for the (±)-mixture of this compound?

Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/IPA mobile phases; adjust flow rates to separate diastereomers .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. Q7. What biological assays are most relevant for evaluating the pharmacological potential of this compound?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors) .
  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • In Vivo Toxicity : Zebrafish embryo models to assess developmental toxicity before rodent studies .

Q. Table 2: Key Analytical Parameters

ParameterMethodCritical Observations
PurityHPLCBaseline separation of diastereomers (R > 1.5)
StabilityTGA/DSCDecomposition onset >150°C
SolubilityShake-FlaskLogP ~2.5 (PBS/octanol)

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